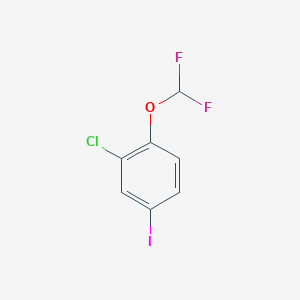
(5-Bromopyridin-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromopyridin-3-yl)methanethiol is an organic compound with the molecular formula C6H6BrNS It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a methanethiol group is attached to the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)methanethiol typically involves the bromination of pyridine derivatives followed by the introduction of the methanethiol group. One common method involves the use of 5-bromopyridine as a starting material. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methanethiol group can then be introduced through a nucleophilic substitution reaction using thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromopyridin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Bromopyridin-3-yl)methanethiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromopyridin-3-yl)methanethiol depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The bromine and thiol groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: Lacks the methanethiol group, making it less reactive in certain nucleophilic substitution reactions.
3-Mercaptopyridine: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a methanethiol group, leading to different chemical properties and applications.
Uniqueness
(5-Bromopyridin-3-yl)methanethiol is unique due to the presence of both bromine and methanethiol groups, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H6BrNS |
|---|---|
Peso molecular |
204.09 g/mol |
Nombre IUPAC |
(5-bromopyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H6BrNS/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 |
Clave InChI |
PXYFYMVKLQPDLR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



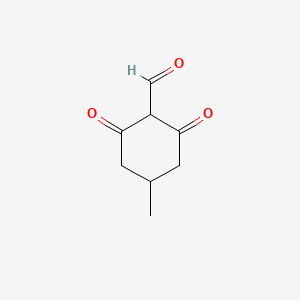
![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

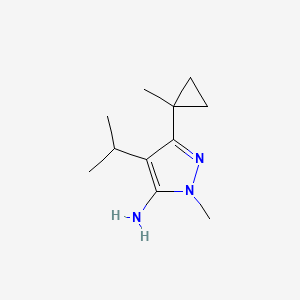


![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)
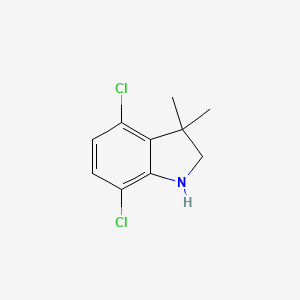

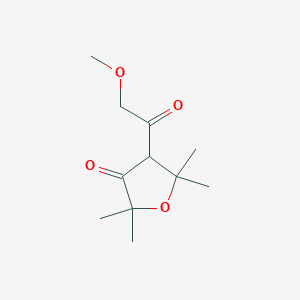
![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
